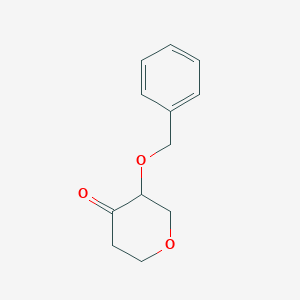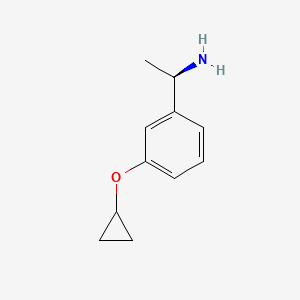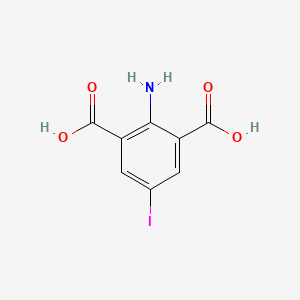![molecular formula C13H18BFO2 B1374357 2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1234319-13-1](/img/structure/B1374357.png)
2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
“2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound . It has been mentioned in the context of fluoromethylene transfer from a sulfonium reagent .
Synthesis Analysis
The synthesis of this compound involves an iron porphyrin-catalyzed fluoromethylene transfer from a sulfonium reagent to unactivated alkenes . This process presents an alternative solution to unavailable fluorodiazomethane, a missing one-carbon C1 piece in fluorine chemistry .Molecular Structure Analysis
The molecular formula of this compound is C17H20BF5S .Chemical Reactions Analysis
The compound is involved in the process of fluoromethylation, which introduces the CH2F group into organic molecules . This process can operate via electrophilic, nucleophilic, or radical routes .Physical And Chemical Properties Analysis
The molecular weight of the compound is 362.21 g/mol . Other physical and chemical properties are not explicitly mentioned in the available resources.科学的研究の応用
Synthesis and Molecular Structure
- This compound has been utilized in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, which show inhibitory activity against serine proteases including thrombin. These compounds display weak N–B coordination and no S–B coordination (Spencer et al., 2002).
- It is also used in synthesizing poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its significance in precision synthesis for materials with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Applications in Nanotechnology
- The compound is integral in creating enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit bright fluorescence emission, crucial for various applications in nanotechnology (Fischer et al., 2013).
- It plays a role in the development of new 4-substituted pyrene derivatives, which are applied for H2O2 detection in living cells. This application demonstrates its potential in the field of biosensing and cellular studies (Nie et al., 2020).
Polymer Synthesis
- This chemical is a key component in chain-growth polymerization for synthesizing polyfluorene via Suzuki-Miyaura coupling reaction, contributing significantly to the field of polymer chemistry (Yokoyama et al., 2007).
Molecular Structure Analysis
- Research has also been conducted on its molecular structure, providing insights into the crystallography and conformational analysis of similar boronic acid ester compounds (Huang et al., 2021).
Miscellaneous Applications
- It has been used in synthesizing Pinacolylboronate-Substituted Stilbenes, showing potential in the development of new materials for LCD technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015).
- The compound is also part of the study on the reaction mechanism of Rhodium-Catalyzed Arylation of Fullerene (C60), indicating its relevance in catalysis and fullerene chemistry (Martínez et al., 2015).
将来の方向性
The compound and its synthesis process have been mentioned in the context of fluorine chemistry . The development of new, stable, easy-to-handle, and efficient reagents for fluoromethylation is of academic interest and industrial importance . Therefore, future research may focus on improving the synthesis process and exploring the potential applications of this compound.
特性
IUPAC Name |
2-[4-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYNCXMIUNHOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



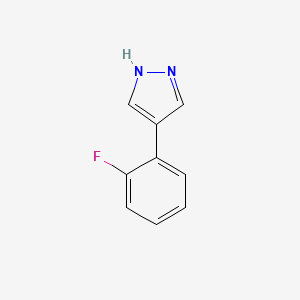
![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
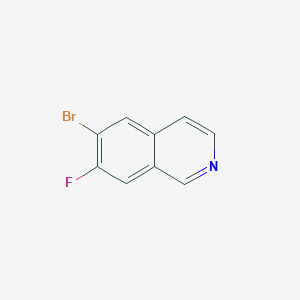
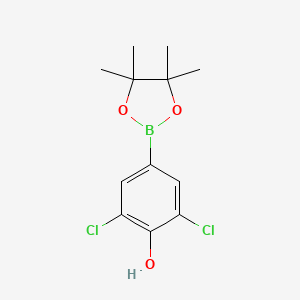
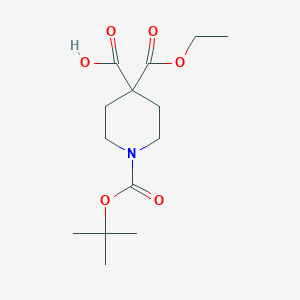
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)
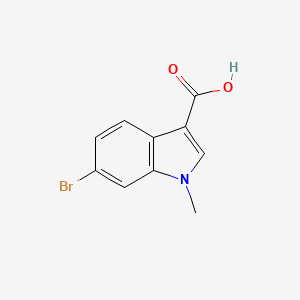
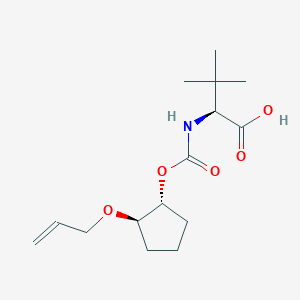
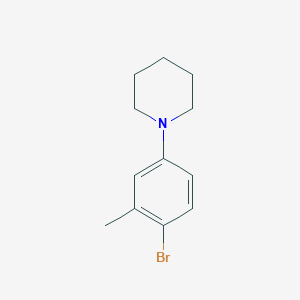
![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)

